4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
“4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as methoxy, benzyl, and furan, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methanol and a strong acid or base.
Attachment of the Furan Group: The furan group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Final Coupling: The final coupling of the quinazolinone derivative with the furan-2-ylmethyl benzamide can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the quinazolinone core may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities, are of significant interest in medicinal chemistry.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Benzamide Derivatives: Compounds like N-(2-furylmethyl)benzamide and N-(2-methylbenzyl)benzamide.
Uniqueness
The uniqueness of “4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide” lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both quinazolinone and benzamide moieties, along with methoxy and furan substituents, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H29N3O6 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35) |
InChI Key |
WMCZGDYFYKFZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC |
Origin of Product |
United States |
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